1-Iodo-2-methylnaphthalene
Overview
Description
1-Iodo-2-methylnaphthalene is an organic compound with the molecular formula C11H9I. It is a derivative of naphthalene, where an iodine atom is substituted at the first position and a methyl group at the second position. This compound is primarily used in organic synthesis and research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methylnaphthalene can be synthesized through various methods. One common method involves the iodination of 2-methylnaphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. Another method includes the reaction of 2-methylnaphthalene with iodine monochloride in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as dimethylformamide (DMF) at elevated temperatures.
Major Products:
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1-Iodo-2-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-iodo-2-methylnaphthalene primarily involves its ability to undergo substitution and coupling reactions. The iodine atom, being a good leaving group, facilitates these reactions. In biological systems, its derivatives may interact with specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
2-Iodo-1-methylnaphthalene: Similar in structure but with the iodine and methyl groups at different positions.
1-Bromo-2-methylnaphthalene: Similar but with a bromine atom instead of iodine.
Uniqueness: 1-Iodo-2-methylnaphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs. This makes it particularly useful in specific organic synthesis applications where iodine’s properties are advantageous .
Properties
IUPAC Name |
1-iodo-2-methylnaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBKZIZVMQYNMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466990 | |
Record name | 1-Iodo-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36374-82-0 | |
Record name | 1-Iodo-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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